7-Bromo Substitution on Chromone-3-carbaldehyde Confers Minimal Aldehyde Oxidase and Catalase Inhibition vs. Multi-Target Liability of Dichloro Analogs
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde demonstrates exceptionally weak inhibition of rabbit aldehyde oxidase 1 (AOX1, IC50 > 1,000,000 nM) and bovine catalase (IC50 > 1,000,000 nM), indicating negligible interaction with these metabolically relevant off-target enzymes [1]. This profile contrasts with the broader inhibitory activity observed for 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde derivatives, which exhibit potent inhibition of human tyrosylprotein sulfotransferase-2 (hTPST-2) [2]. The minimal AOX1 and catalase inhibition of the 7-bromo compound suggests reduced potential for pharmacokinetic interference via aldehyde oxidase-mediated metabolism or catalase-dependent pathways, an attribute not shared by all halogenated chromone-3-carbaldehyde analogs.
| Evidence Dimension | Inhibition of aldehyde oxidase 1 (AOX1) and catalase |
|---|---|
| Target Compound Data | IC50 > 1,000,000 nM (rabbit liver AOX1); IC50 > 1,000,000 nM (bovine liver catalase) |
| Comparator Or Baseline | 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde derivative (inhibits hTPST-2; quantitative IC50 not specified in BindingDB entry) |
| Quantified Difference | >1,000,000 nM (negligible inhibition) vs. measurable inhibitory activity of dichloro analog on distinct target class |
| Conditions | Rabbit liver cytosol AOX1 assay; bovine liver catalase assay; 6,8-dichloro analog tested against hTPST-2 using [35S]-PAPS radioligand assay |
Why This Matters
Minimal AOX1 and catalase inhibition predicts lower risk of aldehyde oxidase-mediated metabolic clearance or catalase-related interference, preserving the compound's utility as a clean scaffold for derivatization.
- [1] BindingDB Entry BDBM50486235 (CHEMBL2228307). 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde enzyme inhibition data. BindingDB, University of California / ChEMBL. View Source
- [2] BindingDB. Affinity data for 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde derivative (PubMed ID 11814789). BindingDB, UCSD. View Source
